1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride
Description
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 1248930-62-2) is a fluorinated amine derivative with the molecular formula C₉H₁₆F₃N·HCl and a molecular weight of 195.23 g/mol . Key properties include:
- CAS No.: 1248930-62-2
- Molecular Formula: C₉H₁₆F₃N·HCl
- Molecular Weight: 195.23 g/mol
- Structural Features: Cyclohexyl group, trifluoromethyl moiety, and amine hydrochloride salt.
Properties
Molecular Formula |
C9H17ClF3N |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
1-cyclohexyl-3,3,3-trifluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H |
InChI Key |
QMURBVPSXJSFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3,3,3-trifluoropropanal.
Reaction: The cyclohexylamine reacts with 3,3,3-trifluoropropanal under controlled conditions to form the intermediate 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Catalysts: Using catalysts to enhance the reaction rate and yield.
Purification: Employing purification techniques like crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield cyclohexyl-3,3,3-trifluoropropanoic acid.
Reduction: May yield cyclohexyl-3,3,3-trifluoropropanamine.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in biological systems, influencing cellular responses.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulate signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexyl or Fluorinated Moieties
Compound A : 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride (CAS 7573-91-3)
- Molecular Formula : C₉H₁₇ClF₃N
- Molecular Weight : 231.69 g/mol
- Key Differences : The trifluoromethyl and cyclohexyl groups are positioned on adjacent carbons (C2 and C3) instead of C1 and C3 in the target compound. The additional chlorine atom increases molecular weight and may alter reactivity .
Compound B : 4,4-Difluorocyclohexanamine Hydrochloride (CAS 675112-70-6)
- Molecular Formula : C₆H₁₂ClF₂N
- Molecular Weight : 183.62 g/mol
- Key Differences : Lacks the trifluoropropyl chain but retains a fluorinated cyclohexane ring. The similarity score of 0.85 suggests comparable electronic properties but reduced steric bulk .
Compound C : 3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4)
- Molecular Formula : C₃H₇ClF₃N
- Molecular Weight : 146.54 g/mol
Substituted Aromatic and Heterocyclic Analogues
Compound D : 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS 1803586-04-0)
- Molecular Formula : C₉H₁₀Cl₂F₃N
- Molecular Weight : 264.09 g/mol
- This structural variation may enhance binding to aromatic receptor sites .
Compound E : 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine Hydrochloride (CAS 1820736-32-0)
Enantiomeric and Stereochemical Variants
Compound F : (R)-1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS 177469-12-4)
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound and Analogues
Biological Activity
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride is a chemical compound that has garnered interest due to its unique structural characteristics and potential biological activities. It features a cyclohexyl group linked to a trifluoropropyl amine, making it a candidate for various applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, summarizing available research findings, potential pharmacological properties, and implications for future studies.
Molecular Characteristics
- Molecular Formula : C₉H₁₄ClF₃N
- Molecular Weight : Approximately 153.15 g/mol
- Structural Features : The compound contains a cyclohexyl group and a trifluoropropyl amine functional group, which are crucial for its biological activity.
Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Cyclohexyl-2,2-difluoroethan-1-amine | Difluoroethyl derivative | Contains two fluorine atoms instead of three |
| 2-(4-Ethylcyclohexyl)-3,3,3-trifluoropropan-1-amine | Ethyl-substituted variant | Different alkyl substitution affecting properties |
| 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine | Trifluoropropan derivative | Different position of trifluoromethyl group |
Pharmacological Properties
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological effects:
- Antidepressant Activity : Similar trifluoromethyl-substituted amines have been investigated for their influence on neurotransmitter systems, indicating possible antidepressant properties.
- Antimicrobial Properties : Compounds with analogous structures have demonstrated effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial capabilities.
The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, the presence of the amine functional group allows for typical amine reactions that may lead to the formation of biologically active derivatives.
Case Study 1: Antidepressant Effects
A study examining similar trifluoromethyl-substituted amines indicated significant modulation of serotonin and norepinephrine levels in animal models. This suggests that compounds like this compound may influence mood regulation pathways.
Case Study 2: Antimicrobial Activity
Research on analogous compounds has shown promising results in inhibiting bacterial growth. For instance, derivatives exhibiting structural similarities demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Future Directions in Research
Given the limited current understanding of the biological activities associated with this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies : Investigating the specific biochemical pathways influenced by this compound.
- Derivatives Exploration : Synthesizing and testing various derivatives to enhance efficacy and reduce potential side effects.
Q & A
Q. What are the key steps for synthesizing 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride, and what challenges arise during purification?
- Methodological Answer: Synthesis typically involves:
- Cyclohexylation: Alkylation of a propan-1-amine precursor with cyclohexyl halides under basic conditions.
- Trifluoromethylation: Introduction of the -CF₃ group via radical trifluoromethylation or nucleophilic substitution with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .
- Salt Formation: Treatment with HCl in anhydrous diethyl ether or dichloromethane to precipitate the hydrochloride salt .
Purification Challenges: - The compound’s hygroscopic nature requires strict moisture control during isolation.
- Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/ether mixtures improves purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm cyclohexyl proton environments (δ 1.2–2.0 ppm) and CF₃ group integration (¹⁹F NMR at δ -60 to -70 ppm) .
- FTIR: Identify N-H stretches (~2500–3000 cm⁻¹ for amine hydrochloride) and C-F vibrations (1100–1200 cm⁻¹) .
- HPLC-MS: Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI+) .
Q. What in vitro models are suitable for initial assessment of its neuropharmacological activity?
- Methodological Answer:
- Receptor Binding Assays: Screen for affinity at serotonin (5-HT), dopamine (D2), or NMDA receptors, given structural similarities to psychoactive arylcyclohexylamines .
- Neuronal Cell Cultures: Measure calcium flux or cAMP modulation in SH-SY5Y or PC12 cells .
- Enzyme Inhibition Studies: Test interactions with monoamine oxidases (MAO-A/B) using fluorometric assays .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethylation step?
- Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) to enhance CF₃ group transfer efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates .
- Temperature Control: Maintain −78°C to 0°C during radical trifluoromethylation to minimize side reactions .
- Stoichiometry: Use 1.2–1.5 equivalents of trifluoromethylating agents to ensure complete conversion .
Q. How should researchers resolve contradictions between computational binding predictions and experimental bioactivity data?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Refine docking models by incorporating solvent effects and flexible receptor conformations .
- Mutagenesis Studies: Validate binding pockets by mutating key residues (e.g., Ser438 in 5-HT receptors) and re-test affinity .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to reconcile discrepancies in predicted vs. observed ΔG values .
Q. What strategies mitigate polymorphism-related instability in crystalline forms?
- Methodological Answer:
- Differential Scanning Calorimetry (DSC): Identify polymorphic transitions (endothermic peaks) and select thermodynamically stable forms .
- Crystallization Solvent Screening: Test mixtures of ethanol/water or acetone/heptane to favor a single polymorph .
- XRPD (X-ray Powder Diffraction): Monitor batch-to-batch consistency in crystallinity .
Q. How can researchers address discrepancies in reported LogP values from shake-flask vs. HPLC methods?
- Methodological Answer:
- Shake-Flake Method: Use octanol-saturated buffers (pH 7.4) and quantify partitioning via UV-Vis .
- HPLC-Based LogP: Calibrate retention times with reference standards (e.g., alkylphenones) on a C18 column .
- Computational Validation: Cross-check with software (e.g., ChemAxon) using SMILES inputs to identify outliers .
Safety and Experimental Design
Q. What safety protocols are essential for handling this compound in aqueous environments?
- Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during weighing and reactions to avoid inhalation of hydrochloride fumes .
- Waste Disposal: Neutralize acidic residues with NaHCO₃ before aqueous disposal .
Q. How should hygroscopicity be managed during long-term storage?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
